molecular formula C12H13N2S+ B11040598 3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium

3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium

Cat. No.: B11040598
M. Wt: 217.31 g/mol
InChI Key: FVUNBNROYMBAHO-UHFFFAOYSA-O
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Description

3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes a pyrrolo and thiazole moiety, which contributes to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium typically involves multi-step processes. One common method includes the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using continuous flow reactors for scalability, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly at the aniline and thiazole moieties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Aniline, thioamides, sulfur-containing reagents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium involves its interaction with specific molecular targets. For instance, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), a key player in necroptosis . The compound binds to the allosteric pocket of RIPK1, preventing its activation and subsequent cell death pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Anilino-6,7-dihydro-5H-pyrrolo[1,2-C][1,3]thiazol-4-ium stands out due to its specific combination of a pyrrolo and thiazole ring system, which imparts unique chemical reactivity and biological activity

Properties

Molecular Formula

C12H13N2S+

Molecular Weight

217.31 g/mol

IUPAC Name

N-phenyl-6,7-dihydro-5H-pyrrolo[1,2-c][1,3]thiazol-4-ium-3-amine

InChI

InChI=1S/C12H12N2S/c1-2-5-10(6-3-1)13-12-14-8-4-7-11(14)9-15-12/h1-3,5-6,9H,4,7-8H2/p+1

InChI Key

FVUNBNROYMBAHO-UHFFFAOYSA-O

Canonical SMILES

C1CC2=CSC(=[N+]2C1)NC3=CC=CC=C3

Origin of Product

United States

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